![molecular formula C17H13Cl2NO2S2 B4618663 5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618663.png)

5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

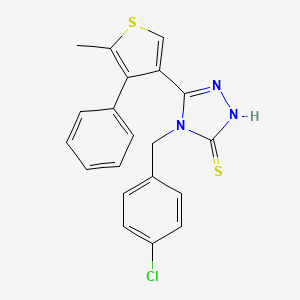

Thiazolidinone derivatives are typically synthesized through condensation reactions involving various aldehydes and thiazolidinone frameworks. For instance, Chandrappa et al. (2009) explored the anticancer effects of thiazolidinone derivatives by synthesizing them using a variation in the functional group at the C-terminal, leading to compounds bearing an amide moiety. These compounds were characterized by 1H NMR, IR, and Mass Spectra analysis (Chandrappa et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is confirmed through various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of related compounds has been determined by X-ray diffraction, showcasing an essentially planar part formed by the thiazole ring and imidazole ring, indicating a non-planar structure overall (Ya, 1997).

Chemical Reactions and Properties

Thiazolidinones undergo various chemical reactions, including condensation with aromatic aldehydes, leading to compounds with significant biological activities. Raghav et al. (2013) reported the synthesis of thiazolidin-4-ones by condensation with p-fluoro, p-chloro-, and p-bromo-benzaldehydes, which displayed pronounced antimicrobial activities (Raghav et al., 2013).

Physical Properties Analysis

Thiazolidinone derivatives exhibit a range of physical properties, including solubility and crystallinity, which are crucial for their biological activity. The crystal structures and physical characteristics are often elucidated using X-ray crystallography and spectroscopic methods, providing insights into their stability and reactivity.

Chemical Properties Analysis

The chemical properties of thiazolidinones, such as reactivity and stability, are influenced by their functional groups and molecular structure. These properties play a significant role in their biological activities, including anticancer and antimicrobial effects. Studies have shown that thiazolidinones containing furan moieties exhibit moderate to strong antiproliferative activity, highlighting the importance of the electron-donating groups on the thiazolidinone moiety (Chandrappa et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The research on compounds similar to "5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one" often involves their synthesis through Knoevenagel condensations or microwave-assisted reactions. These methods allow for the creation of diverse derivatives with variations in their structural frameworks, such as thiazolidinone and furanyl moieties. For example, Gajdoš et al. (2006) explored the Knoevenagel condensations of related furan carbaldehydes with compounds containing active methyl or methylene groups, demonstrating the versatility of synthesis methods for such compounds Gajdoš, Miklovič, & Krutošíková, 2006.

Biological Activities

Some derivatives of thiazolidin-4-one have been evaluated for their anticancer properties. Chandrappa et al. (2009) synthesized 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and assessed their cytotoxicity against human leukemia cells. They found that modifications at the C-terminal of the thiazolidinone framework influenced anticancer activity, with certain derivatives showing potent effects Chandrappa et al., 2009.

Additionally, the synthesis and evaluation of novel thioxothiazolidin-4-one derivatives for their in vivo anticancer and antiangiogenic effects were explored by Chandrappa et al. (2010). The study demonstrated that these derivatives could significantly inhibit tumor growth and angiogenesis in mouse models, suggesting their potential as candidates for anticancer therapy Chandrappa et al., 2010.

Antimicrobial Applications

The antimicrobial activities of thiazolidin-4-one derivatives have also been a significant area of research. B'Bhatt and Sharma (2017) reported the synthesis of novel compounds containing the 2-thioxothiazolidin-4-one structure and evaluated their antibacterial and antifungal activities. Their findings highlighted the potential of these compounds as antimicrobial agents, with certain derivatives displaying pronounced activity against various bacterial and fungal strains B'Bhatt & Sharma, 2017.

Propiedades

IUPAC Name |

(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2S2/c1-2-7-20-16(21)15(24-17(20)23)9-11-4-6-14(22-11)12-8-10(18)3-5-13(12)19/h3-6,8-9H,2,7H2,1H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKHWOGQAMSKKA-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B4618599.png)

![benzyl N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]glycinate](/img/structure/B4618625.png)

![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B4618631.png)

![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618639.png)

![4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4618643.png)

![3-({[2-(2-bromo-4,5-dimethoxyphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4618651.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4618657.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4618658.png)

![3-[(4,6-dimethyl-2-quinazolinyl)thio]propanenitrile](/img/structure/B4618669.png)